![molecular formula C20H14N4O2 B174723 4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline CAS No. 17200-77-0](/img/structure/B174723.png)

4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

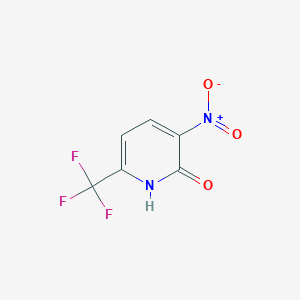

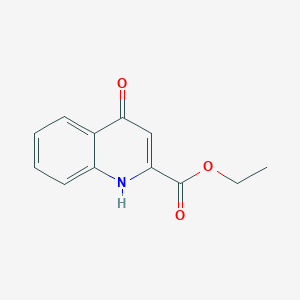

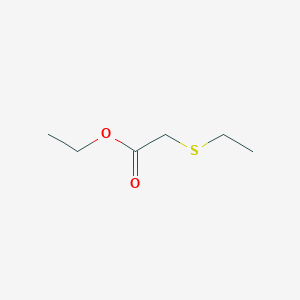

“4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” is a heterocyclic aromatic ring composed of one benzene ring and two oxazole rings . It has unique advantages on the facile synthesis without any column chromatography purification, high solubility on the common organic solvents, and planar fused aromatic ring structure .

Synthesis Analysis

A novel heterocyclic and plank-shape diamine monomer, 2,6- (4,4′-diaminodiphenyl) benzo [1,2-d:5,4-d’] bisoxazole (PBOA), was successfully synthesized from readily available compounds of 4,6-diaminoresorcinol dihydrochloride (DAR) and p -aminobenzoic acid (PABA) .Molecular Structure Analysis

The molecular structure of “4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” is influenced by the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core . These factors contribute to its tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV .Chemical Reactions Analysis

The chemical reactions of “4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” are influenced by the presence of sulfur atoms . The replacement of the four oxygen atoms of the heterocyclic core by sulfur atoms causes striking changes of the photophysical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” are influenced by its molecular structure . The use of the iso-BBT heterocycle widens the polymer band gap to a region (∼1.4 eV) compatible for use in single junction solar cells .Scientific Research Applications

Organic Solar Cells

Compounds with electron-deficient heterocyclic systems like benzo[1,2-d:4,5-d’]bisthiazole have been explored as components in organic solar cells due to their ability to accept electrons efficiently .

Organic Light-Emitting Diodes (OLEDs)

Similar heterocyclic systems have been used in the synthesis of OLED components. Their electron-withdrawing properties make them suitable for creating photoluminescent materials .

Photoluminescent Materials

Cyano derivatives of electron-accepting heterocycles are known as potential components for photoluminescent materials, which could imply similar uses for the compound .

Electrochemical and Optical Properties

Studies on structurally related compounds have focused on understanding the impact of different substituents and core structures on electrochemical and optical properties, which could be relevant for the compound’s application in sensors or optoelectronic devices .

Palladium-Catalyzed Reactions

Direct C–H arylation reactions involving similar heterocyclic systems have been a subject of research, indicating potential use in chemical synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

It’s known that electron-withdrawing heterocyclic units are found in most organic optoelectronic materials . This suggests that the compound might interact with these units.

Mode of Action

It’s known that the compound can be used to obtain potentially interesting compounds for the synthesis of oleds and organic solar cells components . This suggests that the compound might interact with its targets to influence the properties of these materials.

Biochemical Pathways

The compound is known to be a potential component of photoluminescent materials . This suggests that the compound might affect pathways related to photoluminescence.

Result of Action

The compound is known to be a potential component of photoluminescent materials . This suggests that the compound might influence the photoluminescent properties of these materials at a molecular and cellular level.

Action Environment

The compound is known to be a potential component of photoluminescent materials . This suggests that environmental factors such as light exposure might influence the compound’s action and efficacy.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2/c21-13-5-1-11(2-6-13)19-23-15-9-16-18(10-17(15)25-19)26-20(24-16)12-3-7-14(22)8-4-12/h1-10H,21-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSDWNRBMSRTQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=CC4=C(C=C3O2)OC(=N4)C5=CC=C(C=C5)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477076 |

Source

|

| Record name | 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline | |

CAS RN |

17200-77-0 |

Source

|

| Record name | 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)